5-Chloro-2-fluoropyridin-3-amine
Overview
Description
5-Chloro-2-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Functionalization
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound related to 5-chloro-2-fluoropyridin-3-amine, is noteworthy for its selective substitution reactions. These reactions, under catalytic conditions, enable the exclusive substitution of the bromide to yield secondary amines and primary anilines. This work lays the groundwork for understanding the chemoselectivity in pyridine derivatives, which can be essential for designing novel organic synthesis strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Structural Manifolds Creation
The ability to create structural manifolds from common precursors like 5-chloro-2,3-difluoropyridine, which is closely related to the target compound, showcases the versatility of these chemicals in manufacturing processes. Such transformations are pivotal in the development of industrial pesticides, demonstrating the compound's utility beyond basic research into practical applications (Schlosser & Bobbio, 2002).
Novel Synthesis of Fluoropicolinate Herbicides
The synthesis of novel fluoropicolinate herbicides by cascade cyclization of fluoroalkyl alkynylimines, utilizing derivatives similar to this compound, exemplifies the compound's role in the development of new herbicidal agents. This research underscores the compound's importance in agricultural science, offering a pathway to more effective and potentially less harmful herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Synthesis of 2-Amino-5-Fluoropyridines
The first radiosynthesis of 2-amino-5-[18F]fluoropyridines through a minimalist radiofluorination/palladium-catalyzed amination sequence illustrates the compound's potential in radiolabeling and imaging studies. Such applications are crucial for advancing diagnostic methods and developing novel therapeutic agents, highlighting the compound's utility in medical research (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Copper(II) Complexes Formation
The study on the formation of copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine reveals the compound's significance in coordination chemistry and material science. These complexes have been analyzed for their magnetic properties, offering insights into the design of new materials with potential applications in electronics, catalysis, and magnetic storage devices (Solomon, Landee, Turnbull, & Wikaira, 2014).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 5-chloro-2-fluoropyridin-3-amine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound’s high gi absorption suggests that it may have good bioavailability .
Result of Action
Fluoropyridines are known to be used in the synthesis of various biologically active compounds .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, such as 5-Chloro-2-fluoropyridin-3-amine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a unique manner, potentially influencing biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
5-chloro-2-fluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDEVYNVSPBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601951 | |
Record name | 5-Chloro-2-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103999-78-6 | |
Record name | 5-Chloro-2-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.